1-Isotetrandrine is a bisbenzylisoquinoline alkaloid that has garnered attention for its diverse biological activities. With the molecular formula , it is structurally related to tetrandrine, another well-studied alkaloid. The compound is primarily derived from natural sources, particularly from plants in the Menispermaceae family, and has been investigated for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.
1-Isotetrandrine is typically isolated from various plant species, especially those within the Menispermaceae family. This family includes plants known for their medicinal properties, such as Stephania tetrandra, which is traditionally used in Chinese medicine. The extraction and purification processes often involve solvent extraction followed by chromatographic techniques to yield the compound in a usable form .
1-Isotetrandrine belongs to the class of compounds known as alkaloids, specifically bisbenzylisoquinolines. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects. The classification of 1-isotetrandrine as a bisbenzylisoquinoline indicates that it contains two benzyl groups attached to an isoquinoline structure, contributing to its biological activity and chemical properties .
The synthesis of 1-isotetrandrine has been achieved through several methods, with a notable focus on total synthesis strategies. The first total synthesis was accomplished by Inubushi and Masaki in 1968, utilizing O-benzyl-8-bromo-N-alkyl-1,2,3,4-tetrahydroisoquinoline as a starting material. This synthetic route involves multiple steps, including cyclization and functional group transformations .
Recent advancements in synthetic methodologies have included modular approaches that allow for the construction of 1-isotetrandrine from simpler precursors. Techniques such as the Pictet-Spengler reaction and Ullmann-type cross-coupling have been employed to form the necessary tetrahydroisoquinoline moiety and connect the benzyl groups effectively . These methods highlight the versatility and complexity involved in synthesizing this compound.
The molecular structure of 1-isotetrandrine features a complex arrangement of rings typical of bisbenzylisoquinoline alkaloids. It consists of two benzyl groups linked to a central isoquinoline core, which contributes to its unique pharmacological properties.
The structural data for 1-isotetrandrine can be summarized as follows:
1-Isotetrandrine undergoes various chemical reactions typical for alkaloids, including oxidation and reduction processes. The presence of multiple functional groups allows for diverse reactivity patterns.
Key reactions include:
The mechanism of action of 1-isotetrandrine is primarily linked to its ability to modulate immune responses and exert anti-inflammatory effects. It has been shown to enhance leukocyte proliferation and improve cellular recovery following radiation exposure .
Studies indicate that 1-isotetrandrine may act through several pathways:
1-Isotetrandrine is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity with electrophiles makes it a candidate for further chemical modifications aimed at enhancing its biological activity .
1-Isotetrandrine has several scientific uses:
Isotetrandrine, a bisbenzylisoquinoline alkaloid, originates from the coupling of two benzylisoquinoline precursors through specific biogenetic pathways. In Stephania species (e.g., Stephania tetrandra, Stephania cepharantha), isotetrandrine biosynthesis begins with the enzymatic conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These precursors condense to form (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids [4] [8]. Subsequent enzymatic steps include:
Crucially, isotetrandrine formation requires the tail-to-tail oxidative coupling of two molecules of (R)-N-methylcoclaurine, a stereochemical preference distinct from the (S)-enantiomer coupling observed in related bisbenzylisoquinolines like tetrandrine [6]. In Berberis species (e.g., Berberis stolonifera), isotetrandrine biosynthesis shares this pathway but exhibits differential regulation of methylation steps, leading to structural variations in minor alkaloid byproducts [7] [9].
Table 1: Primary Plant Sources of Isotetrandrine
| Plant Species | Family | Plant Part | Geographical Distribution |
|---|---|---|---|
| Stephania tetrandra | Menispermaceae | Roots | Southern China |
| Stephania cepharantha | Menispermaceae | Tubers | Japan, Taiwan |
| Berberis stolonifera | Berberidaceae | Stems, roots | South America |
| Cyclea tonkinensis | Menispermaceae | Roots | Vietnam |
The dimerization step in isotetrandrine biosynthesis involves cytochrome P450-dependent oxidases (CYP80G2 homologs) that catalyze regioselective para-para' C-O phenol coupling. Key enzymatic mechanisms include:
Table 2: Key Enzymes in Isotetrandrine Biosynthesis
| Enzyme | Gene Family | Function | Co-Factors |
|---|---|---|---|
| CYP80G2 | Cytochrome P450 | Phenoxy radical generation and C-O coupling | NADPH, O₂ |
| Norcoclaurine synthase | Bet v1-fold | Condensation of dopamine and aldehyde | None |
| 6-O-methyltransferase | SABATH | Methylation at isoquinoline C-6 position | S-adenosylmethionine |
| Peroxidase | Class III | Radical stabilization and dimer orientation | H₂O₂ |
Metabolic studies using radiolabeled (R)-N-methylcoclaurine confirm retention of hydrogen at asymmetric centers during coupling, supporting an intermolecular oxidative mechanism over intramolecular rearrangements [6].
Isotetrandrine exhibits a discontinuous phylogenetic distribution, concentrated in specific clades:
Molecular phylogenies align with alkaloid profiles: Species producing isotetrandrine cluster within clades possessing functional CYP80G orthologs. In contrast, sister taxa lacking these genes (e.g., Nandina domestica) show no bisbenzylisoquinoline production [5] [9]. This distribution highlights the compound's role as a chemotaxonomic marker for specific lineages within Ranunculales.
Phylogenetic Analysis Highlights:
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